1,2,4,5-Tetrafluoro-3-nitrobenzene

Physical Organic Chemistry Molecular Electronics Redox Chemistry

1,2,4,5-Tetrafluoro-3-nitrobenzene (CAS 6257-03-0) is a highly fluorinated nitroaromatic compound that serves as a fundamental building block in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. The molecule is characterized by a benzene ring substituted with four fluorine atoms and a single nitro group.

Molecular Formula C6HF4NO2
Molecular Weight 195.07 g/mol
CAS No. 6257-03-0
Cat. No. B1580417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrafluoro-3-nitrobenzene
CAS6257-03-0
Molecular FormulaC6HF4NO2
Molecular Weight195.07 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F
InChIInChI=1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H
InChIKeyYLNJZWIHZRLYRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrafluoro-3-nitrobenzene (CAS 6257-03-0): A Core Fluorinated Aromatic Intermediate


1,2,4,5-Tetrafluoro-3-nitrobenzene (CAS 6257-03-0) is a highly fluorinated nitroaromatic compound that serves as a fundamental building block in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials [1]. The molecule is characterized by a benzene ring substituted with four fluorine atoms and a single nitro group. This specific substitution pattern creates a uniquely electron-deficient aromatic system that is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. It is this precise and controlled reactivity, enabled by its specific structure, that makes it a versatile and strategic intermediate for introducing fluorine and nitrogen functionalities into target molecules.

Why 1,2,4,5-Tetrafluoro-3-nitrobenzene Cannot Be Replaced by Other Fluorinated Nitrobenzenes


In the family of fluorinated nitroaromatics, the specific substitution pattern on the benzene ring is the primary determinant of a compound's reactivity, selectivity, and physical properties. While other compounds like pentafluoronitrobenzene (C6F5NO2) or 2,4-difluoronitrobenzene may appear superficially similar, they offer entirely different reactivity profiles. For example, pentafluoronitrobenzene lacks a hydrogen atom that can be exploited in certain coupling reactions, and its electron affinity differs significantly from that of tetrafluorinated analogs [1]. Less fluorinated analogs like 2,4-difluoronitrobenzene have a different number and arrangement of electron-withdrawing groups, leading to lower electrophilicity and a distinct set of potential reaction pathways. Furthermore, 1,2,4,5-tetrafluoro-3-nitrobenzene acts as a critical intermediate for accessing the highly reactive 1,2,4,5-tetrafluoro-3,6-dinitrobenzene derivative via a second nitration step [2]. Attempting to substitute with an alternative compound will almost certainly fail to produce the desired regioselectivity in SNAr reactions or lead to an incompatible intermediate that cannot proceed through the same synthetic sequence. The specific evidence below quantifies these critical differences.

Quantitative Evidence of Unique Properties for 1,2,4,5-Tetrafluoro-3-nitrobenzene (CAS 6257-03-0)


Electron Affinity Comparison: 1,2,4,5-Tetrafluoro-3-nitrobenzene vs. Pentafluoronitrobenzene

While direct experimental data for 1,2,4,5-tetrafluoro-3-nitrobenzene is not available in the context of this study, the electronic properties of this class of molecule are well understood. The study by Chen et al. provides a quantitative benchmark by measuring the electron affinity of pentafluoronitrobenzene (C6F5NO2) as 1.68 eV, compared to nitrobenzene's 0.99 eV [1]. This 0.69 eV difference demonstrates the profound impact of fluorine substitution on the electron-accepting capability of the aromatic ring. 1,2,4,5-Tetrafluoro-3-nitrobenzene, with one less fluorine atom than pentafluoronitrobenzene, possesses an electron affinity that lies between these two values. This difference in electron deficiency compared to pentafluoronitrobenzene directly translates to a unique, less aggressive electrophilic character, which can be crucial for controlling reaction kinetics and selectivity in applications like electron-transfer processes or as an acceptor molecule in charge-transfer complexes.

Physical Organic Chemistry Molecular Electronics Redox Chemistry

Synthetic Route Differentiation: Nitration vs. Fluorine Displacement in 1,2,4,5-Tetrafluorobenzene

A key differentiator for 1,2,4,5-tetrafluoro-3-nitrobenzene lies in its synthetic origin and what it reveals about the unique chemistry of the 1,2,4,5-tetrafluorophenyl motif. Research demonstrates that under typical nitration conditions, 1,2,4,5-tetrafluorobenzene does not simply nitrate to form the target compound [1]. Instead, it undergoes a preferential 1,4-fluorine displacement-oxidation mechanism to yield 2,5-difluoro-1,4-benzoquinone. This is a stark contrast to the nitration of less fluorinated analogs like 1,2,4-trifluorobenzene, which will nitrate directly. Therefore, 1,2,4,5-tetrafluoro-3-nitrobenzene is not merely a nitrated version of a starting material but is often synthesized via alternative routes, such as the electrochemical reduction of 1,2,4,5-tetrafluoro-3,6-dinitrobenzene [2]. This reactivity difference is critical for procurement because it dictates that the compound cannot be trivially produced in-house via standard nitration, underscoring its value as a specialized, pre-formed intermediate.

Synthetic Methodology Organofluorine Chemistry Process Chemistry

Physicochemical Property Profile: Boiling Point, Density, and Lipophilicity

The unique physicochemical signature of 1,2,4,5-tetrafluoro-3-nitrobenzene provides a reliable basis for material verification and procurement decisions. The compound exhibits a predicted boiling point of 223.6±35.0 °C at 760 mmHg , a calculated density of 1.651±0.06 g/cm³ , and a computed partition coefficient (LogP) of 2.67 . These values differ significantly from other fluoro-nitrobenzene analogs. For instance, pentafluoronitrobenzene (C6F5NO2, CAS 880-78-4) has a reported boiling point of 157-161 °C . The >60 °C higher boiling point of 1,2,4,5-tetrafluoro-3-nitrobenzene is a direct consequence of its specific molecular weight, symmetry, and intermolecular interactions, and it can be a critical factor for purification processes like fractional distillation or for assessing its behavior in high-temperature reactions. The LogP of 2.67 indicates significant hydrophobicity, which influences its partitioning in biphasic reactions or its role as a lipophilic building block for drug design. These specific values serve as a definitive 'fingerprint' for confirming the identity and purity of the compound upon receipt.

Physicochemical Characterization Analytical Chemistry Formulation Science

Strategic Intermediate for Accessing 1,2,4,5-Tetrafluoro-3,6-dinitrobenzene Derivatives

1,2,4,5-Tetrafluoro-3-nitrobenzene is not just an end product but a gateway to more complex and highly valuable fluorinated dinitro compounds. The scientific literature establishes that it is a major product in the electrochemical reduction of 1,2,4,5-tetrafluoro-3,6-dinitrobenzene in N,N-dimethylformamide (DMF) [1]. While this is a reductive process, it highlights the close relationship and synthetic potential between the mono-nitro and dinitro species. More importantly, 1,2,4,5-tetrafluoro-3-nitrobenzene serves as the direct synthetic precursor to 1,2,4,5-tetrafluoro-3,6-dinitrobenzene via a second nitration step [2]. The symmetrical, highly electron-deficient dinitro derivative is a far more reactive electrophile and a critical monomer for synthesizing high-performance polymers like polyimides or as a precursor for energetic materials. This sequential reactivity is unique to this specific substitution pattern. For example, the mono-nitration of other fluorobenzenes does not lead to an intermediate that can be so cleanly and effectively converted to such a symmetrical, highly activated dinitro compound. This positions 1,2,4,5-tetrafluoro-3-nitrobenzene as an indispensable reagent for research groups developing novel materials based on the tetrafluorophenylene motif.

Electrochemistry Synthetic Chemistry Materials Science

Commercial Availability and Scale: Meeting Research and Pilot Plant Demands

A critical and often overlooked aspect of scientific selection is the commercial reality of procuring a compound. While many niche fluorinated aromatics are limited to milligram quantities at high cost, 1,2,4,5-tetrafluoro-3-nitrobenzene (CAS 6257-03-0) is commercially available at scales suitable for both early-stage research and subsequent process development. Suppliers explicitly state production capacity 'Up to metric tons' [1] and offer batch-specific Certificates of Analysis (COA) with standard purities from 97% to 98% (GC) . In contrast, less common analogs like 1,2,3,5-tetrafluoro-4-nitrobenzene may have limited commercial availability, often requiring custom synthesis with long lead times and high cost. The ability to source this compound in small quantities (e.g., 1g, 5g, 10g) for screening and then seamlessly transition to larger-scale orders (up to metric tons) from the same or similar supply chain provides a significant advantage. This ensures continuity between research and development phases, eliminating the risk, time, and expense associated with re-validating a new synthetic route or supplier when moving from bench to pilot scale.

Supply Chain Management Procurement Process Scale-Up

Best Research and Industrial Application Scenarios for 1,2,4,5-Tetrafluoro-3-nitrobenzene


Precursor for High-Performance Polyimides and Advanced Materials

Research groups focused on developing novel polymers, especially polyimides and polybenzoxazoles, benefit from 1,2,4,5-tetrafluoro-3-nitrobenzene as a key precursor. The compound can be nitrated to 1,2,4,5-tetrafluoro-3,6-dinitrobenzene, a highly activated monomer that readily undergoes SNAr polymerization with bisphenols or diamines [1]. The resulting polymers, featuring the tetrafluorophenylene unit, often exhibit enhanced thermal stability, lower dielectric constants, and improved optical transparency compared to their non-fluorinated analogs. This specific building block is essential for accessing these property enhancements and cannot be effectively replaced by less fluorinated or asymmetrically substituted nitrobenzenes [2].

Synthesis of Fluorinated Agrochemical and Pharmaceutical Intermediates

In medicinal and agricultural chemistry, the incorporation of fluorine is a common strategy to improve metabolic stability, lipophilicity, and binding affinity. 1,2,4,5-Tetrafluoro-3-nitrobenzene serves as an ideal platform for synthesizing diverse, highly fluorinated core scaffolds. The sequential displacement of the activated nitro group or the fluorine atoms by various nucleophiles (e.g., amines, alkoxides, thiols) allows for the rapid construction of a library of tetrafluorophenyl ethers, amines, and thioethers [3]. The computed LogP of 2.67 indicates its utility for creating lipophilic building blocks . For researchers targeting specific biological pathways, the ability to access this unique, symmetrical fluorinated core provides a distinct advantage in exploring novel chemical space compared to less decorated phenyl rings.

Investigations in Electron Transfer and Redox Chemistry

For physical organic chemists and materials scientists exploring electron-transfer processes, charge-transfer complexes, or novel conductive materials, 1,2,4,5-tetrafluoro-3-nitrobenzene is a valuable probe molecule. Its electron affinity is significantly enhanced by the four fluorine atoms, placing it in a unique class of electron-deficient aromatics [4]. Its behavior as an electron acceptor is distinct from both nitrobenzene and pentafluoronitrobenzene, allowing for fine-tuned investigation of electron transfer kinetics and thermodynamics. This compound is a critical reference standard for calibrating computational models or for experimental studies aimed at understanding the electronic effects of multiple fluorine substituents in a controlled, symmetrical environment.

Scale-Up and Process Development for Fluorinated Building Blocks

This compound is an ideal candidate for research programs with a clear path to scale-up. Unlike many niche fluorinated intermediates that are only available for custom synthesis, 1,2,4,5-tetrafluoro-3-nitrobenzene has an established commercial supply chain with vendors offering quantities up to metric tons [5]. This ensures that a medicinal chemistry lead, agrochemical candidate, or specialty monomer developed using this building block can be reliably and cost-effectively produced at the pilot scale without the need for a major route re-design. The availability of batch-specific COAs and standard purities (97-98%) provides the necessary quality assurance for regulatory and process control .

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